molecular formula C24H46O13 B213238 Sucrose laurate CAS No. 25339-99-5

Sucrose laurate

Cat. No.: B213238
CAS No.: 25339-99-5
M. Wt: 542.6 g/mol
InChI Key: PVVVEHXCVQRLOC-NSIFZURYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sucrose laurate has been investigated under different ultrasonic frequencies . Low ultrasonic frequency increases sucrose monolaurate yield, whereas high ultrasonic frequency increases sucrose dilaurate yield . As the sound intensity increases, the yield of this compound also increases, whereas the reaction time decreases .


Molecular Structure Analysis

This compound is a sugar ester, which is a combination of sucrose and lauric acid . It consists of hydrophilic (sugar) and lipophilic (fatty acid) groups .


Chemical Reactions Analysis

The effects of ultrasonic parameters on the synthesis of this compound were investigated under four frequencies . Results indicated that low ultrasonic frequency increases sucrose monolaurate yield, whereas high ultrasonic frequency increases sucrose dilaurate yield .


Physical and Chemical Properties Analysis

Sucrose has a monoclinic crystal structure . When subjected to high temperatures (over 186 °C), this compound decomposes, yielding caramel . Its solubility in water at a temperature of 20 °C is 203.9g/100mL . The standard enthalpy of combustion corresponding to sucrose is 5647 kJ.mol-1 .

Scientific Research Applications

1. Application in Topical Preparations

Sucrose laurate has been studied for its potential in topical pharmaceutical applications. A study found it to be a non-irritating excipient suitable for dermal formulations, particularly for poorly water-soluble drugs like cyclosporin A. This suggests its effectiveness in enhancing skin permeability for drug delivery (Lerk & Sucker, 1993).

2. Role in Enzymatic Hydrolysis

This compound has been utilized in the enzymatic hydrolysis process. A study highlights its use in biochemical applications, particularly due to its biodegradable nature after hydrolysis with lipase or esterase, indicating its environmental friendliness and potential in various biochemical processes (Marciello, Mateo, & Guisán, 2011).

3. Utilization as a Surfactant in Solid Dispersions

This compound has been examined for its applicability as a surfactant in solid dispersions prepared by melt technology. It shows promise in improving the dissolution of drugs, suggesting potential use in pharmaceutical formulations (Szűts et al., 2011).

4. Transdermal Drug Delivery System

Research has explored this compound's role in transdermal drug delivery systems. It was formulated in hydrogels and evaluated as a transdermal penetration enhancer for oestradiol, showing potential in enhancing drug absorption through the skin (Vermeire et al., 1996).

5. Enhancing Nasal Drug Delivery

This compound has been investigated for its effectiveness in nasal drug delivery. Studies indicate its potential as a permeability enhancer, making it a viable excipient for nasal formulations aimed at improving systemic drug delivery (Kürti et al., 2012).

6. Biodegradability in Surfactant Applications

The biodegradability of this compound makes it an environmentally friendly choice in surfactant applications. A study into the biodegradation pathways of this compound highlights its environmental compatibility, further reinforcing its suitability for various applications (Baker et al., 2000).

7. Use in Gene Delivery

This compound has been explored for its potential in gene delivery. Its low toxicity and biocompatibility make it an attractive candidate for liposome-mediated gene delivery systems, suggesting its applicability in advanced biomedical research and treatments (Zhao et al., 2018).

Mechanism of Action

Target of Action

Sucrose laurate, also known as [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate, primarily targets the intestinal epithelial cells . It interacts with the plasma membrane and tight junction proteins of these cells, such as ZO-1 .

Mode of Action

This compound acts as a permeation enhancer (PE), working to reversibly enhance epithelial permeability via the paracellular route . It increases the apparent permeability coefficient (Papp) of certain substances and reduces transepithelial electrical resistance (TEER) across monolayers . This compound alters the expression of the tight junction protein, ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been found to down-regulate cell wall-associated hydrolase, inhibit the synthesis of fatty acids, influence nucleic acid synthesis, disturb amino acid metabolism, and block the HMP pathway and TCA cycle .

Pharmacokinetics

This compound’s ADME properties significantly impact its bioavailability. In rat jejunal and colonic instillations, 50 and 100 mM this compound co-administered with insulin induced blood glucose reductions and achieved relative bioavailability values of 2.4% and 8.9%, respectively . This is on par with the gold standard PE, sodium caprate (C10) .

Result of Action

The primary result of this compound’s action is plasma membrane perturbation, leading to tight junction openings and a predominant paracellular flux . This results in increased permeability and enhanced absorption of certain substances, including macromolecules . It also causes the leakage of intracellular materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound plays a crucial role in its efficacy . Higher concentrations can induce cytotoxicity, while lower concentrations can enhance permeability . Furthermore, temperature can affect the production yield and selectivity of this compound .

Safety and Hazards

To date, there aren’t any known health concerns with the use of sucrose laurate in foods, beverages, and personal hygiene products . It most likely breaks down into sucrose and fatty acids in the intestinal tract .

Future Directions

Sucrose monolaurate is one of the promising candidates for future natural water-soluble surfactant . The continuous production of sucrose ester from lauric acid could be achieved .

Biochemical Analysis

Biochemical Properties

Sucrose laurate plays a key role in biochemical reactions. It acts as an emulsifier, enabling the mixing of water and oil-based components in cosmetics . It also serves as a skin conditioning agent, an emollient, and a cleanser . In the pharmaceutical industry, it aids in the solubilization and absorption of active pharmaceutical ingredients, ensuring their effectiveness . Moreover, it can enhance the bioavailability of poorly soluble drugs, making them more readily absorbed by the body .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. For instance, it has been shown to increase the apparent permeability coefficient (Papp) of [14C]-mannitol and reduce transepithelial electrical resistance (TEER) across Caco-2 monolayers . It alters the expression of the tight junction protein, ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells .

Molecular Mechanism

The primary action of this compound is plasma membrane perturbation, leading to tight junction openings and a predominant paracellular flux . This mechanism allows this compound to effectively lift away dirt, makeup, and excess sebum without disrupting the skin’s natural lipid barrier .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rat jejunal and colonic instillations, 50 and 100 mM this compound co-administered with insulin induced blood glucose reductions .

Metabolic Pathways

This compound is involved in the esterification reaction where sugar is reacted with free fatty acid under a homogenous acid catalyst to produce sugar ester and water . This process is generally carried out under reduced pressure and anhydrous conditions .

Transport and Distribution

Its ability to act as an emulsifier, enabling the mixing of water and oil-based components, suggests that it may be distributed in both hydrophilic and lipophilic environments .

Subcellular Localization

Given its role as an emulsifier and its impact on cellular processes such as the disruption of tight junctions , it is likely that this compound interacts with various cellular compartments.

Properties

{ "Design of the Synthesis Pathway": "Sucrose laurate can be synthesized by esterification of sucrose with lauric acid in the presence of a catalyst.", "Starting Materials": [ "Sucrose", "Lauric acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Sucrose and lauric acid are mixed in a solvent such as ethanol or methanol", "A catalyst such as sulfuric acid is added to the mixture", "The mixture is heated to a temperature between 60-80°C and stirred for several hours", "The reaction mixture is cooled and the resulting solid is filtered and washed with a solvent such as ethanol or methanol", "The solid is dried to obtain the final product, sucrose laurate" ] }

CAS No.

25339-99-5

Molecular Formula

C24H46O13

Molecular Weight

542.6 g/mol

IUPAC Name

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid

InChI

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1

InChI Key

PVVVEHXCVQRLOC-NSIFZURYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O

SMILES

CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

25339-99-5

Pictograms

Corrosive

Related CAS

37266-93-6 (unspecified laurate)

Synonyms

eta-fructofuranosyl-alpha-D-glucopyranoside monododecanoate
L-1690
sucrose laurate
sucrose monododecanoate
sucrose monolaurate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.